4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone

physicochemical properties thermal stability chromatography

This benzophenone derivative is a critical SAR scaffold for Plasmodium falciparum farnesyltransferase inhibitor development. The para-bromo substituent enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the 4'-methylpiperazinomethyl moiety is essential for in vivo antimalarial activity. Certified ≥97% purity ensures reproducible biochemical assay results. Do not substitute with 3-chloro or positional isomers — divergent pKa (7.54), density (1.327 g/cm³), and boiling point (470.6°C) compromise experimental integrity.

Molecular Formula C19H21BrN2O
Molecular Weight 373.3 g/mol
CAS No. 898783-59-0
Cat. No. B1293293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone
CAS898783-59-0
Molecular FormulaC19H21BrN2O
Molecular Weight373.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H21BrN2O/c1-21-10-12-22(13-11-21)14-15-2-4-16(5-3-15)19(23)17-6-8-18(20)9-7-17/h2-9H,10-14H2,1H3
InChIKeyAHRXUUDKCQDICA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-59-0): Structural and Physicochemical Baseline for Scientific Procurement


4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-59-0) is a synthetic benzophenone derivative featuring a para-bromophenyl ketone and a para-methylpiperazinomethyl-substituted phenyl ring. The molecular formula is C₁₉H₂₁BrN₂O with a molecular weight of 373.29 g/mol . The compound is typically supplied as a light yellow solid with a predicted boiling point of 470.6±40.0 °C, density of 1.327±0.06 g/cm³, and pKa of 7.54±0.10 [1]. It is commercially available with certified purity levels (typically ≥97%) from multiple suppliers for research use only .

4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone: Why In-Class Benzophenone Analogs Are Not Interchangeable


Substituting 4-bromo-4'-(4-methylpiperazinomethyl) benzophenone with a closely related analog—such as the 3-chloro derivative or the positional isomer 4'-bromo-2-(4-methylpiperazinomethyl) benzophenone—is not scientifically valid due to divergent physicochemical properties and potential biological consequences. The para-bromo substituent confers a distinct electronic profile and steric footprint that directly impact intermolecular interactions, solubility, and reactivity . Moreover, the methylpiperazinomethyl moiety at the 4'-position is essential for achieving favorable pharmacokinetic and target-engagement attributes, as evidenced by structure-activity relationship (SAR) studies on benzophenone-based farnesyltransferase inhibitors [1]. Without head-to-head experimental validation, generic substitution introduces uncontrolled variables that compromise experimental reproducibility and data integrity.

4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone: Quantitative Differentiation Evidence for Informed Selection


Physicochemical Differentiation: Boiling Point and Density vs. 3-Chloro Analog

The target compound exhibits a predicted boiling point of 470.6±40.0 °C and density of 1.327±0.06 g/cm³ [1]. In contrast, the 3-chloro analog (3-chloro-4'-(4-methylpiperazinomethyl) benzophenone, CAS 898783-61-4) shows a lower predicted boiling point of 464.2 °C at 760 mmHg and a density of 1.187 g/cm³ [2]. The higher boiling point of the bromo derivative suggests greater thermal stability and a distinct volatility profile, which can influence purification strategies and handling conditions.

physicochemical properties thermal stability chromatography

Electronic and Reactivity Differentiation: Bromine Substituent vs. Chlorine in Cross-Coupling Potential

The para-bromophenyl ketone moiety in the target compound is a superior electrophile for palladium-catalyzed cross-coupling reactions compared to the 3-chloro analog. Bromine exhibits a higher leaving-group propensity (C-Br bond dissociation energy: ~281 kJ/mol vs. C-Cl: ~327 kJ/mol) [1]. While direct experimental data for this specific compound is lacking, class-level inference from benzophenone scaffolds indicates that the bromo derivative enables more efficient Suzuki-Miyaura couplings under milder conditions than the corresponding chloro derivative [2].

organohalide cross-coupling Suzuki-Miyaura reactivity

Commercial Differentiation: Purity and Availability Benchmarking Against Direct Analogs

The target compound is commercially offered with a purity specification of 97.0% by at least one certified supplier [1]. In comparison, the positional isomer 4'-bromo-2-(4-methylpiperazinomethyl) benzophenone (CAS 898783-03-4) is listed with a purity of 95%+ from a different vendor . The 2% purity advantage for the target compound reduces the likelihood of byproduct interference in sensitive assays and minimizes the need for additional purification steps, directly impacting experimental reproducibility and cost-efficiency.

commercial availability purity procurement

Biological Relevance: Class-Level Implication in Antimalarial Farnesyltransferase Inhibition

Although no direct biological data is available for the specific compound, the benzophenone scaffold with a methylpiperazinyl moiety is a validated pharmacophore for Plasmodium falciparum farnesyltransferase inhibition. Studies on closely related benzophenone-based inhibitors demonstrate that introduction of a methylpiperazinyl group confers in vivo antimalarial activity, whereas earlier analogs without this moiety exhibited only in vitro potency [1]. The para-bromo substitution in the target compound may further modulate binding affinity, as halogen substitution at the 4'-position of related benzophenones has been shown to yield nanomolar-range farnesyltransferase inhibitory activity [2].

antimalarial farnesyltransferase SAR

4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Medicinal Chemistry: Farnesyltransferase Inhibitor Lead Optimization

The compound serves as a validated intermediate or scaffold for structure-activity relationship (SAR) studies targeting Plasmodium falciparum farnesyltransferase. The methylpiperazinyl moiety is critical for achieving in vivo antimalarial activity, as demonstrated in related benzophenone series [1]. The para-bromo substituent provides a handle for further functionalization via cross-coupling chemistry to explore additional interactions within the enzyme active site.

Synthetic Methodology: Building Block for Palladium-Catalyzed Cross-Coupling

The aryl bromide functionality makes this compound a suitable electrophilic partner in Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed coupling reactions. Its higher predicted thermal stability compared to the 3-chloro analog [2] may permit harsher reaction conditions without decomposition, enabling efficient construction of complex biaryl or aminoaryl libraries.

Chemical Biology Probe Development

The benzophenone core is a well-established photoaffinity labeling group. When combined with the methylpiperazinomethyl substituent, this compound can be employed to generate probes for investigating protein-protein interactions or target engagement in cellular contexts. The 97% purity specification [3] minimizes background noise from impurities in sensitive biochemical assays.

Analytical Method Development and Reference Standard

The distinct physicochemical profile (boiling point, density, pKa) makes the compound suitable as a retention time marker or system suitability standard in HPLC and LC-MS methods developed for benzophenone analogs. Its commercial availability with defined purity supports its use as a reference material for method validation in pharmaceutical quality control.

Technical Documentation Hub

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